5H-Pyrrolo[3,4-f]benzoxazole
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Overview
Description
5H-Pyrrolo[3,4-f]benzoxazole is a heterocyclic aromatic compound that features a fused pyrrole and benzoxazole ring system. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5H-Pyrrolo[3,4-f]benzoxazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-aminophenol with aldehydes or ketones under acidic or basic conditions. This reaction can be catalyzed by various catalysts, including metal catalysts, nanocatalysts, and ionic liquid catalysts .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also being explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
5H-Pyrrolo[3,4-f]benzoxazole can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring, often using halogenated derivatives as starting materials.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenated derivatives, nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
5H-Pyrrolo[3,4-f]benzoxazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and antiviral activities.
Medicine: Explored for its anticancer, anti-inflammatory, and antioxidant properties.
Industry: Utilized in the development of functional materials and as a precursor for various pharmaceuticals
Mechanism of Action
The mechanism of action of 5H-Pyrrolo[3,4-f]benzoxazole involves its interaction with various molecular targets and pathways. For instance, it can inhibit DNA topoisomerases, which are enzymes involved in DNA replication and repair. This inhibition can lead to the disruption of cell division and induce apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: Shares the benzoxazole ring but lacks the fused pyrrole ring.
Pyrrolopyrazine: Contains a pyrrole ring fused with a pyrazine ring instead of a benzoxazole ring
Uniqueness
5H-Pyrrolo[3,4-f]benzoxazole is unique due to its fused ring system, which imparts distinct electronic and steric properties. This uniqueness allows it to interact with biological targets in ways that similar compounds may not, making it a valuable scaffold in drug discovery and development .
Properties
CAS No. |
27666-39-3 |
---|---|
Molecular Formula |
C9H6N2O |
Molecular Weight |
158.16 g/mol |
IUPAC Name |
5H-pyrrolo[3,4-f][1,3]benzoxazole |
InChI |
InChI=1S/C9H6N2O/c1-6-3-10-4-7(6)2-9-8(1)11-5-12-9/h1-2,4-5H,3H2 |
InChI Key |
SYMWRHJOEIJOAF-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC3=C(C=C2C=N1)OC=N3 |
Origin of Product |
United States |
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